5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
Historical Context of Flavonol Glycosides
Flavonol glycosides have been studied since the early 20th century, with advancements in chromatography and spectroscopy enabling their structural elucidation. These compounds gained prominence due to their ubiquity in medicinal plants and antioxidant properties. The subject compound was first isolated from Iris tectorum and later identified in Viscum album and Gynostemma pentaphyllum, reflecting its phylogenetic distribution across diverse plant families. Early research focused on its role in UV protection and pigmentation, while contemporary studies explore its interactions with cellular targets.
IUPAC Nomenclature and Alternative Names
The systematic IUPAC name is 5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one . Alternative designations include:
These aliases reflect its structural similarity to isorhamnetin and spinacetin derivatives.
Taxonomic Classification within Flavonoids
This compound belongs to the flavonol subclass, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. Its taxonomic position is defined by:
- Core structure : Chromen-4-one with C6-C3-C6 skeleton
- Substitutions :
Table 1: Taxonomic Classification Hierarchy
| Category | Classification | Structural Features |
|---|---|---|
| Class | Flavonoids | C6-C3-C6 skeleton |
| Subclass | Flavonols | 3-hydroxy chromen-4-one |
| Glycosylation Type | O-glycoside | Glucose at C7 |
| Methoxylation Pattern | 3',6-di-O-methylated | Methoxy at C3' and C6 |
This classification aligns with its biosynthetic pathway via phenylpropanoid metabolism.
Structural Characterization
The compound's structure was resolved through combined NMR and mass spectrometry:
Molecular formula : C₂₃H₂₄O₁₂
Key spectral signatures :
- UV-Vis: λ_max 256 nm (Band II), 354 nm (Band I)
- MS/MS: Base peak at m/z 301 (aglycone ion)
- ¹H NMR: δ 6.90 (H-6'), δ 6.38 (H-8), δ 5.12 (anomeric proton)
Table 2: Structural Descriptors
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-12-5-9(3-4-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKSNSGLVWSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is likely that this compound interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable.
Biological Activity
5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, also known as a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its complex structure, which includes multiple hydroxyl groups contributing to its potential pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 462.4 g/mol. Its structural complexity includes a chromone backbone with multiple hydroxy and methoxy substituents that enhance its solubility and biological interactions.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antioxidant Activity : The presence of multiple hydroxyl groups allows the compound to act as a free radical scavenger. Studies have shown that it exhibits significant antioxidant properties, comparable to standard antioxidants like ascorbic acid .
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast and colon cancer cells in vitro, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
- Hepatoprotective Activity : There is evidence supporting its role in protecting liver cells from damage induced by toxins, possibly through antioxidant mechanisms and the modulation of metabolic pathways .
- Antidiabetic Effects : Some studies suggest that this compound may help regulate blood glucose levels and improve insulin sensitivity, making it a candidate for further investigation in diabetes management .
Study 1: Antioxidant Activity Assessment
In a study assessing the DPPH radical scavenging activity of various compounds, 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one exhibited an SC50 value of 40.4 μg/mL, indicating strong antioxidant activity compared to other tested compounds .
Study 2: Anticancer Efficacy
Data Table: Summary of Biological Activities
Scientific Research Applications
Antioxidant Properties
One of the primary applications of this compound is its antioxidant activity . Studies have shown that it can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular diseases. The antioxidant capacity is attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) effectively.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This makes it a candidate for treating inflammatory conditions such as arthritis and inflammatory bowel disease.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation and metastasis by modulating signaling pathways such as the NF-kB and MAPK pathways. Clinical studies are underway to evaluate its efficacy in combination with existing chemotherapeutic agents.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, reducing neuroinflammation and oxidative damage.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against multidrug-resistant strains makes it a promising candidate for developing new antimicrobial agents.
Cardiovascular Health
The compound's ability to improve endothelial function and reduce cholesterol levels contributes to its potential applications in promoting cardiovascular health. Studies suggest that it may lower the risk of atherosclerosis by improving lipid profiles and reducing arterial inflammation.
Nutraceutical Applications
Due to its health benefits, this compound is being incorporated into dietary supplements and functional foods aimed at enhancing overall health and preventing chronic diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of chromen-4-one derivatives with structural variations in substituents and glycosylation patterns. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Impact of Glycosylation: The target compound’s glycosyl group at position 7 increases its molecular weight by ~60–70 g/mol compared to non-glycosylated analogs (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, 270.24 g/mol) .
Substituent Effects: The 4-hydroxy-3-methoxyphenyl group at position 3 (target compound) distinguishes it from analogs with substitutions at position 2 (e.g., 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-...). This positional difference may alter receptor binding, as seen in isoflavonoid structure-activity relationships . Methoxy groups at positions 6 (target) or 5 (e.g., 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)...) influence electron distribution and antioxidant capacity .
Biological Activity: Glycosylated derivatives like the target compound are often associated with antioxidant and estrogenic activities due to their ability to scavenge free radicals and bind to estrogen receptors . Non-glycosylated analogs exhibit stronger lipophilicity, favoring blood-brain barrier penetration .
Structural Isomers :
- highlights compounds with similarity scores >0.95, such as [14259-46-2] (0.99 similarity), which features additional glycosylation at position 3. This modification may confer distinct stability in acidic environments (e.g., gastrointestinal tract) .
Preparation Methods
Solvent Selection and Extraction Optimization
Extraction efficiency hinges on solvent polarity, temperature, and extraction duration. Hydroalcoholic solutions (e.g., 70–80% ethanol or methanol) are preferred for their ability to solubilize both polar glycosidic moieties and moderately hydrophobic aglycones. In a representative protocol, Chrysanthemum indicum flowers underwent triple extraction with 75% ethanol at 100°C for 1 hour per cycle, yielding a 6% crude extract enriched in buddleoside. Similarly, methanolic extracts of Cirsium rivulare leaves demonstrated high linarin content (170 mg/g) when processed under reflux.
Table 1: Solvent Systems and Yield Relationships for Analogous Compounds
The data suggest that ethanol concentrations between 75–80% and extraction times of 1–2 hours maximize yield while minimizing thermal degradation.
Purification Techniques
Crude extracts require multi-step purification to isolate the target compound from co-extracted phenolics, terpenoids, and pigments.
Liquid-Liquid Partitioning
Initial fractionation often employs sequential solvent partitioning. For instance, a Chrysanthemum indicum ethanol extract was partitioned using diethyl ether, ethyl acetate, and water, concentrating buddleoside in the ethyl acetate phase. This step removes non-polar contaminants (e.g., chlorophylls) and polar sugars, streamlining subsequent chromatographic steps.
Column Chromatography
Silica gel column chromatography (CC) remains a cornerstone for flavonoid isolation. A Cirsium japonicum methanolic extract was fractionated using a CHCl₃−MeOH−H₂O (25:8:5) solvent system, achieving preliminary separation of linarin. Gradient elution (e.g., 0–100% methanol in dichloromethane) further resolves closely related glycosides.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with reversed-phase C18 columns offers high resolution for final purification. A study on Cirsium setidens employed an acetonitrile-water gradient (0.1% formic acid) to isolate linarin at 120.3 mg/g purity. Critical parameters include:
-
Column : Eclipse XDB-C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Methanol-water (52:48) isocratic elution
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC) Quantification
HPLC-DAD (diode array detection) is the gold standard for quantifying flavonoid glycosides. A validated method for buddleoside used a C18 column with methanol-water (52:48) mobile phase, achieving a linear calibration curve ( R² = 0.9992) and 69.62 ± 0.78% purity in Chrysanthemum indicum extracts.
Structural Elucidation
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for confirming glycosylation patterns and aromatic substitution. For example, the glycosidic linkage in linarin was confirmed via ¹H-NMR coupling constants ( J = 7.8 Hz for anomeric protons) and ESI-MS molecular ion peaks at m/z 593 [M+H]⁺.
Challenges and Methodological Optimization
Stability Considerations
Flavonoid glycosides are prone to hydrolysis under acidic or high-temperature conditions. Optimizing extraction pH (neutral to mildly acidic) and employing rapid drying techniques (e.g., lyophilization) mitigate degradation.
Scalability of Chromatographic Methods
While analytical HPLC achieves high purity, preparative-scale isolation requires cost-effective alternatives like high-speed counter-current chromatography (HSCCC). A Cirsium japonicum extract processed via HSCCC with a hexane-ethyl acetate-methanol-water (1:5:1:5) solvent system yielded linarin at 92% purity .
Q & A
Q. What methodologies are recommended for structural characterization of this compound in academic research?
To confirm the compound’s structure, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to assign proton and carbon environments, focusing on glycosidic linkages and aromatic substitution patterns.
- X-ray Diffraction (XRD) : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated in studies of analogous chromenone glycosides .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.
Q. How can researchers optimize synthetic routes for this compound?
- Fractional Factorial Design : Test variables like reaction temperature, solvent polarity, and glycosylation catalysts to maximize yield. For example, oxyan-2-yl glycosylation efficiency is sensitive to pH and temperature .
- Chromatographic Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., water:acetonitrile with 0.1% formic acid) to isolate the compound from byproducts.
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antioxidant Activity : DPPH radical scavenging assay (IC determination) with quercetin as a positive control.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 1–100 µM, noting dose-dependent effects .
- Enzyme Inhibition : Test inhibition of COX-2 or α-glucosidase using fluorometric kits, ensuring proper controls for solvent interference.
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in disease models?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like NF-κB or PI3K/Akt pathways, focusing on hydrogen bonding with the trihydroxyoxan moiety .
- Transcriptomic Analysis : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., apoptosis-related Bcl-2 family) .
- Pharmacokinetic Studies : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models, noting metabolic stability of the methoxy groups.
Q. What strategies address contradictions in reported bioactivity data?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. hydroxy groups on the phenyl ring) to isolate key pharmacophores.
- Dose-Response Curves : Re-evaluate conflicting studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) to rule out batch-to-batch variability .
Q. How can environmental fate studies be designed for this compound?
- Biodegradation Assays : Use OECD 301D guidelines to test microbial degradation in soil/water systems, monitoring residual concentrations via HPLC .
- Ecotoxicity : Evaluate effects on Daphnia magna (LC) and algal growth inhibition (OECD 201), noting potential bioaccumulation risks from the lipophilic chromenone core .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 6.8–7.2 ppm (aromatic H), δ 3.2–5.5 ppm (glycosyl) | |
| FT-IR | 3400 cm (O-H), 1650 cm (C=O) |
Q. Table 2. Experimental Design for Bioactivity Studies
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Cell Culture | Use serum-free media to avoid antioxidant interference | |
| Positive Control | Ascorbic acid (antioxidant), Doxorubicin (cytotoxicity) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
